![molecular formula C17H11NO B6376382 3-Cyano-5-(naphthalen-2-yl)phenol, 95% CAS No. 1262003-54-2](/img/structure/B6376382.png)
3-Cyano-5-(naphthalen-2-yl)phenol, 95%
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Overview
Description
3-Cyano-5-(naphthalen-2-yl)phenol, 95% (3-CNAP) is a chemical compound with various applications in scientific research. It is a crystalline solid with a molecular weight of 233.24 g/mol and a melting point of 107-109 °C. 3-CNAP is an organic compound that can be synthesized from naphthalene and cyanuric chloride. It is a versatile compound with various applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3-Cyano-5-(naphthalen-2-yl)phenol, 95% is a versatile compound with various applications in scientific research. It is used as a reagent in organic synthesis and as a starting material for other organic compounds. It is also used as a chromogenic reagent in the spectrophotometric determination of various compounds. Additionally, 3-Cyano-5-(naphthalen-2-yl)phenol, 95% is used in biochemistry and pharmacology as a substrate for enzymes and receptors.
Mechanism of Action
3-Cyano-5-(naphthalen-2-yl)phenol, 95% is a substrate for various enzymes and receptors. It is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. 3-Cyano-5-(naphthalen-2-yl)phenol, 95% is also a substrate for G-protein coupled receptors, which are involved in the regulation of numerous physiological processes.
Biochemical and Physiological Effects
3-Cyano-5-(naphthalen-2-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy. 3-Cyano-5-(naphthalen-2-yl)phenol, 95% has also been shown to have anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases. Additionally, 3-Cyano-5-(naphthalen-2-yl)phenol, 95% has been shown to have antioxidant activity, suggesting potential applications in the prevention of oxidative damage.
Advantages and Limitations for Lab Experiments
3-Cyano-5-(naphthalen-2-yl)phenol, 95% is a versatile compound with various applications in scientific research. Its advantages include its availability, low cost, and ease of synthesis. Additionally, 3-Cyano-5-(naphthalen-2-yl)phenol, 95% is a substrate for various enzymes and receptors, making it useful for studying their mechanisms of action. However, 3-Cyano-5-(naphthalen-2-yl)phenol, 95% is toxic and should be handled with care in laboratory experiments.
Future Directions
The potential applications of 3-Cyano-5-(naphthalen-2-yl)phenol, 95% are numerous and varied. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research should be conducted to explore the potential of 3-Cyano-5-(naphthalen-2-yl)phenol, 95% as a therapeutic agent. Additionally, future research should focus on exploring the potential of 3-Cyano-5-(naphthalen-2-yl)phenol, 95% as a starting material for the synthesis of other organic compounds. Finally, further research should be conducted to explore the potential of 3-Cyano-5-(naphthalen-2-yl)phenol, 95% as a chromogenic reagent in the spectrophotometric determination of various compounds.
Synthesis Methods
3-Cyano-5-(naphthalen-2-yl)phenol, 95% can be synthesized from naphthalene and cyanuric chloride. The synthesis process begins with the reaction of naphthalene and cyanuric chloride in the presence of a strong base such as sodium hydroxide. This reaction produces 3-cyano-5-(naphthalen-2-yl)phenol, 95% (3-Cyano-5-(naphthalen-2-yl)phenol, 95%).
properties
IUPAC Name |
3-hydroxy-5-naphthalen-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c18-11-12-7-16(10-17(19)8-12)15-6-5-13-3-1-2-4-14(13)9-15/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEXQMSRFJEHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684817 |
Source
|
Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
CAS RN |
1262003-54-2 |
Source
|
Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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